

Application Note: Spectrophotometric Quantification of Chlorophyll a in Phytoplankton Cultures

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Compound of Interest

Compound Name: *Chlorophyll a*

Cat. No.: B7798131

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Chlorophyll a** is the primary photosynthetic pigment in all phytoplankton and cyanobacteria, making its concentration a fundamental indicator of algal biomass in aquatic ecosystems and laboratory cultures.^{[1][2]} Spectrophotometry provides a simple, rapid, and cost-effective method for quantifying **chlorophyll a**. The protocol involves concentrating phytoplankton cells, extracting the pigments using a solvent, and measuring the absorbance of the extract at specific wavelengths.^{[3][4]} This document provides a detailed protocol for the monochromatic method, which corrects for the presence of phaeophytin a, a common degradation product of **chlorophyll a**.^[1]

Key Experimental Protocol: Monochromatic Method

This protocol is adapted from the Lorenzen (1967) method and is suitable for samples where pigment degradation may have occurred. It relies on measuring the absorbance of the pigment extract before and after acidification. Acidification converts **chlorophyll a** to phaeophytin a, and the resulting change in absorbance allows for the distinct calculation of both pigments.

Materials and Reagents

- Spectrophotometer (with a narrow bandwidth of ≤ 2 nm)

- Glass fiber filters (e.g., Whatman GF/F, 25 mm or 47 mm diameter)
- Filtration apparatus with a vacuum pump
- Graduated cylinders
- Centrifuge and 15 mL centrifuge tubes
- Glass tissue grinder or mortar and pestle
- Vortex mixer
- Pipettes and tips
- Cuvettes (1 cm path length or longer for dilute samples)
- 90% Acetone (v/v with deionized water)
- 0.1 N Hydrochloric Acid (HCl)
- Magnesium Carbonate ($MgCO_3$) suspension (1% w/v)

Experimental Procedure

1. Sample Collection and Filtration

- Homogenize the phytoplankton culture by gentle inversion.
- Measure a known volume of the culture using a graduated cylinder. The required volume depends on the cell density; aim for a sufficient amount to yield a final absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Set up the filtration apparatus with a glass fiber filter.
- Filter the known volume of the sample under a gentle vacuum (e.g., <100 mm Hg) to avoid cell lysis.
- During the final few milliliters of filtration, add approximately 0.2 mL of $MgCO_3$ suspension to the filter. This co-precipitates with the cells and helps prevent pigment degradation during

storage and extraction.

- Once all the water has passed through, run the vacuum for a few minutes to dry the filter.
- Using forceps, carefully fold the filter in half (sample side inwards) and place it in a labeled 15 mL centrifuge tube.
- Processing should occur immediately. If storage is necessary, wrap the filter in aluminum foil, place it in a labeled tube, and store it in a freezer (-20°C or colder) for no more than 30 days. All steps should be performed under subdued light to prevent pigment degradation.

2. Pigment Extraction

- Add a precise volume (e.g., 10 mL) of 90% acetone to the centrifuge tube containing the filter.
- Macerate the filter using a tissue grinder or mortar and pestle until it is completely disintegrated. This step is critical for ensuring complete pigment extraction.
- Alternatively, if a grinder is unavailable, tightly cap the tube and vortex vigorously. Then, allow the pigments to steep in the dark at 4°C for at least 24 hours. Note that grinding is the more efficient and recommended method.
- Tightly cap the tubes to prevent acetone evaporation.

3. Clarification of Extract

- Centrifuge the tubes at approximately 500 x g for 15-20 minutes to pellet the filter fibers and cell debris.
- Carefully transfer the clear supernatant (pigment extract) into a clean, labeled cuvette for measurement. Avoid disturbing the pellet.

4. Spectrophotometric Measurement

- Allow the spectrophotometer to warm up as per the manufacturer's instructions.
- Use 90% acetone as a blank to zero the spectrophotometer.

- Measure the absorbance (optical density) of the pigment extract at 750 nm and 665 nm. The 750 nm reading serves as a turbidity correction. Record these values as A_{7500} and A_{6650} .
- Remove the cuvette from the spectrophotometer. Add 0.1 mL of 0.1 N HCl for every 5 mL of extract in the cuvette.
- Cap the cuvette and invert it gently to mix. Wait for 90 seconds to 2 minutes to allow for the complete conversion of **chlorophyll a** to phaeophytin a.
- Re-measure the absorbance of the acidified extract at 750 nm and 665 nm. Record these values as A_{750a} and A_{665a} .

5. Calculation of **Chlorophyll a** Concentration

Use the Lorenzen (1967) monochromatic equations to calculate the concentrations of **chlorophyll a** and phaeophytin a.

- Corrected Absorbance Before Acidification (E_o):
 - $E_o = A_{6650} - A_{7500}$
- Corrected Absorbance After Acidification (E_a):
 - $E_a = A_{665a} - A_{750a}$
- **Chlorophyll a** Concentration ($\mu\text{g/L}$):
 - $\text{Chl a} = [26.7 \times (E_o - E_a)] \times V_e / (V_p \times L)$
- Phaeophytin a Concentration ($\mu\text{g/L}$):
 - $\text{Phaeophytin a} = [26.7 \times (1.7 \times E_a - E_o)] \times V_e / (V_p \times L)$

Where:

- 26.7: A combined constant incorporating the specific absorption coefficient for **chlorophyll a** in 90% acetone and a factor for the acid ratio (1.7).
- V_e : Volume of the acetone extract (in mL).

- V_p : Volume of the water sample filtered (in L).
- L: Path length of the cuvette (in cm).

Data Presentation

Quantitative results should be organized for clarity and comparison.

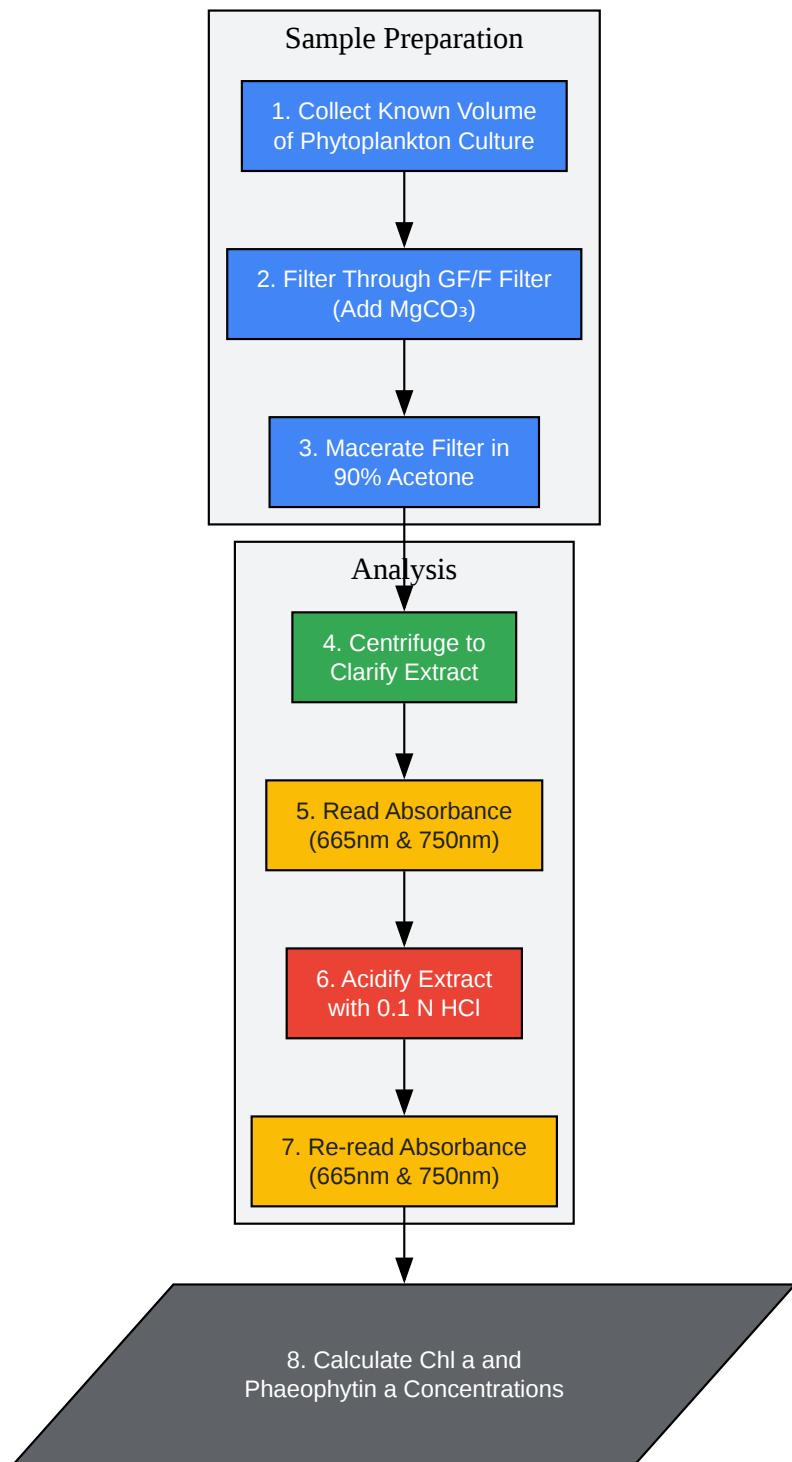
Table 1: Example Spectrophotometric Data and Calculated Pigment Concentrations

Sample ID	Volum e Filtere d (Vp, L)	Volum e (V _e , mL)	Extract ion	A _{665o}	A _{750o}	A _{665a}	A _{750a}	Chlorophyll a (µg/L)	Phaeophytin a (µg/L)
Culture A	0.25	10		0.455	0.005	0.270	0.004	71.42	18.29
Culture B	0.25	10		0.680	0.006	0.405	0.005	106.80	25.63
Culture C	0.50	10		0.310	0.004	0.185	0.003	26.27	6.84

Table 2: Comparison of Common Extraction Solvents (Hypothetical Data)

Solvent	Extraction Method	Mean Chlorophyll a Yield ($\mu\text{g/L}$)	Standard Deviation	Notes
90% Acetone	Grinding, 1 hr	115.2	5.8	Recommended standard method.
90% Acetone	Soaking, 24 hr	98.6	7.1	Less efficient than grinding.
95% Ethanol	Grinding, 1 hr	121.5	6.2	More effective for some green algae and cyanobacteria.
DMSO	Soaking, 1 hr	125.8	6.5	Highly effective but requires specific calculation equations.

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